Introduction: Unveiling the Potential of an α-Hydroxyketoxime
Introduction: Unveiling the Potential of an α-Hydroxyketoxime
An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-butanone oxime (CAS 7431-25-6)
3-Hydroxy-3-methyl-2-butanone oxime, registered under CAS Number 7431-25-6, is a bifunctional organic molecule that merges the structural features of a tertiary alcohol and a ketoxime.[1] Its IUPAC name is (3E)-3-hydroxyimino-2-methylbutan-2-ol.[1] This unique combination of functional groups makes it a molecule of significant interest for synthetic chemists. The α-hydroxyketone precursor is a known valuable synthon in organic synthesis, serving as a pharmaceutical intermediate and a photoinitiator.[2] The introduction of the oxime moiety further expands its synthetic utility, opening pathways for the creation of novel nitrogen-containing heterocycles, ligands for coordination chemistry, and potential pharmacophores.
This guide provides a comprehensive overview of the core properties, synthesis, and analysis of 3-Hydroxy-3-methyl-2-butanone oxime, offering field-proven insights and detailed protocols to support its application in research and development.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in chemical and biological systems. 3-Hydroxy-3-methyl-2-butanone oxime is a white to light yellow crystalline solid at room temperature, a characteristic that simplifies its handling and storage. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 7431-25-6 | [1][3] |
| Molecular Formula | C₅H₁₁NO₂ | [1][3] |
| Molecular Weight | 117.15 g/mol | [1][3] |
| IUPAC Name | (3E)-3-hydroxyimino-2-methylbutan-2-ol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 86.0 - 90.0 °C | |
| Purity (Typical) | >98.0% (by GC) | [4] |
| Synonyms | 3-(hydroxyimino)-2-methylbutan-2-ol | [1] |
The molecule's structure contains both a hydrogen bond donor (the two -OH groups) and acceptor (the nitrogen and oxygen atoms), suggesting moderate solubility in polar protic solvents. The "(3E)" designation in the IUPAC name indicates the stereochemistry about the C=N double bond, where the hydroxyl group on the nitrogen is oriented trans to the bulkier tertiary alcohol group.
Synthesis and Reactivity: A Two-Step Approach
The synthesis of 3-Hydroxy-3-methyl-2-butanone oxime is logically approached in two primary stages: first, the formation of the parent α-hydroxyketone, followed by its conversion to the target oxime.
Synthesis of Precursor: 3-Hydroxy-3-methyl-2-butanone
The most direct route to the parent ketone involves the mercury-catalyzed hydration of an alkyne. This classic reaction, a variation of the Kucherov reaction, efficiently converts a terminal alkyne into a methyl ketone.
Causality of Experimental Choice: The selection of 2-methyl-3-butyn-2-ol as the starting material is strategic.[2] Its tertiary alcohol functionality is stable under the acidic reaction conditions required for alkyne hydration. The use of mercuric oxide as a catalyst is essential to facilitate the nucleophilic attack of water on the alkyne's triple bond, which would otherwise be unreactive.
Protocol 2.2: Synthesis of 3-Hydroxy-3-methyl-2-butanone oxime
-
Reagent Solution: In a round-bottom flask, dissolve 10.0 g of 3-Hydroxy-3-methyl-2-butanone in 100 mL of methanol.
-
Addition: To this solution, add 7.5 g of hydroxylamine hydrochloride followed by 11.2 g of sodium acetate trihydrate. The sodium acetate acts as the base.
-
Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Isolation: Add 100 mL of deionized water to the residue. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Analytical Methodologies
Accurate quantification and purity assessment are paramount in research and drug development. Gas chromatography is an ideal technique for analyzing 3-Hydroxy-3-methyl-2-butanone oxime due to its volatility and thermal stability.
Causality of Experimental Choice: A nitrogen-selective detector (NSD), also known as a nitrogen-phosphorus detector (NPD), is recommended for analyzing this compound in complex matrices (e.g., during reaction monitoring or biological sample analysis). [5]The NSD provides high selectivity for nitrogen-containing compounds, minimizing interference from solvents and non-nitrogenous byproducts. For routine purity analysis of a synthesized standard, a more universal Flame Ionization Detector (FID) is sufficient and robust. [6]The choice of a mid-polarity column (e.g., containing 5% phenyl polysiloxane) provides good selectivity for this polar molecule.
Protocol 3.1: GC Analysis of 3-Hydroxy-3-methyl-2-butanone oxime
-
Standard Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in methanol to a concentration within the calibration range.
-
GC Instrument Parameters:
-
Injector: 250 °C, Split ratio 20:1
-
Oven Program: Initial 80 °C hold for 2 min, ramp at 15 °C/min to 220 °C, hold for 5 min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Detector (FID): 280 °C.
-
Detector (NSD): 300 °C.
-
-
Analysis: Inject 1 µL of each standard and sample. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown sample from the calibration curve.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Hydroxy-3-methyl-2-butanone oxime is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard. [7]No specific hazard pictograms or statements are listed. [4][7] However, it is crucial to distinguish this compound from the structurally related but toxicologically different 2-butanone oxime (MEKO, CAS 96-29-7) . MEKO is classified as a potential carcinogen and is known to cause serious eye and skin irritation. [8][9]The presence of the tertiary alcohol group in 3-Hydroxy-3-methyl-2-butanone oxime significantly alters its chemical properties and, consequently, its toxicological profile. Researchers must never extrapolate the safety data of MEKO to this compound.
Standard Laboratory Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid dust formation during handling. [7]* Store in a cool, dry place in a tightly sealed container. [7]
Applications and Future Directions
While specific, large-scale industrial applications for 3-Hydroxy-3-methyl-2-butanone oxime are not widely documented, its structure suggests significant potential as a versatile building block in several areas:
-
Pharmaceutical Synthesis: The α-hydroxyketone motif is present in numerous biologically active molecules. The oxime functionality can be a precursor to amines (via reduction) or nitriles, or it can be incorporated into heterocyclic rings like isoxazoles.
-
Coordination Chemistry: Oximes are excellent ligands for a variety of metal ions. The additional hydroxyl group provides a secondary coordination site, enabling the formation of stable bidentate chelate complexes with interesting catalytic or material properties.
-
Materials Science: As the precursor ketone can act as a photoinitiator, the oxime derivative could be explored for creating novel polymers or functionalized surfaces where the oxime group can be used for subsequent chemical modifications.
Future research should focus on exploring the biological activity of this compound and its derivatives, investigating its utility as a specialized ligand in catalysis, and developing methods to incorporate it into advanced materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5365344, 3-Hydroxy-3-methyl-2-butanone oxime. Available at: [Link]
-
Bouzidi, H., et al. (2015). Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. ResearchGate. Available at: [Link]
-
ChemIndex (n.d.). 7431-25-6 | 3-Hydroxy-3-methyl-2-butanone oxime. Available at: [Link]
-
LookChem (n.d.). Cas 115-22-0, 3-HYDROXY-3-METHYL-2-BUTANONE. Available at: [Link]
-
Government of Canada (2022). Butanone oxime - information sheet. Available at: [Link]
-
U.S. Centers for Disease Control and Prevention (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Available at: [Link]
-
oxytec (n.d.). Butanonoxime. Available at: [Link]
-
Various Authors (2015). What is the most popular procedure to synthesize oximes?. ResearchGate. Available at: [Link]
-
Kupczewska-Dobecka, M., & Wesołowski, W. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. ResearchGate. Available at: [Link]
-
CAS Common Chemistry (n.d.). Risarestat. Available at: [Link]
-
DGUV (2000). Measurement procedure for 2-butanone oxim. Available at: [Link]
-
Filo (2025). Problem Statement Solve the reaction for the compound: 3,3-dimethyl-2-butanone oxime. Available at: [Link]
-
The Good Scents Company (n.d.). 2-butanone oxime. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). 1,4-Bis(isocyanatomethyl)cyclohexane Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44148196, 1,9-Cyclohexadecadiene. Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro- (CAS 697-91-6). Available at: [Link]
-
NIST (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]
-
Khan Academy (n.d.). Formation of oximes and hydrazones. Available at: [Link]
-
The MAK Collection for Occupational Health and Safety (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. Available at: [Link]
Sources
- 1. 3-Hydroxy-3-methyl-2-butanone oxime | C5H11NO2 | CID 5365344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-Hydroxy-3-methyl-2-butanone oxime | CAS 7431-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Measurement procedure for 2-butanone oxim [dguv.de]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Butanone oxime - information sheet - Canada.ca [canada.ca]
